MOUSE GM-CSF

Species-specificity Cross-reactivity Cytokine biology

Mouse GM-CSF (CAS 83869-56-1) is a non-substitutable, species-specific cytokine essential for murine myeloid cell differentiation, bone marrow-derived dendritic cell (BMDC) generation, and in vivo mobilization studies. Unlike G-CSF, M-CSF, or human GM-CSF, only mouse GM-CSF authentically activates the distinct two-beta-subunit murine receptor complex, ensuring valid, reproducible data. Choose fully glycosylated (CHO-expressed) isoforms for superior in vivo activity or high-purity E. coli-derived protein for cost-effective in vitro differentiation. Verify low endotoxin levels (≤0.1 EU/µg) to avoid confounding inflammatory responses.

Molecular Formula
Molecular Weight 0
CAS No. 83869-56-1
Cat. No. B1165923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMOUSE GM-CSF
CAS83869-56-1
SynonymsRMGM-CSF; RMLFN-ALPHARMM-CSF; RMM-CSF; RECOMBINANT MOUSE GM-CSF; REC GM-CSF (MURINE); REC GRANULOCYTE-MACROPHAGE-COLONY STIMULATING FACTOR (MURINE); MOUSE M-CSF; MOUSE GRANULOCYTE MACROPHAGE-COLONY STIMULATING FACTOR
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mouse GM-CSF (CAS 83869-56-1) - Recombinant Cytokine for Myeloid Cell Proliferation and Differentiation Studies


Mouse Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF; CAS 83869-56-1), also designated CSF2, is a monomeric glycoprotein cytokine of approximately 14.2 kDa (non-glycosylated form) comprising 125-127 amino acid residues . It is a key hematopoietic growth factor that stimulates the proliferation and differentiation of myeloid progenitor cells into granulocytes, macrophages, and dendritic cells [1]. The recombinant form of this protein is produced in E. coli or mammalian expression systems and is essential for in vitro and in vivo studies of immune cell biology, myelopoiesis, and inflammatory disease models .

Mouse GM-CSF (CAS 83869-56-1) - Critical Species and Isoform Specificity Prevents Substitution with Other CSFs or Human GM-CSF


Scientific and industrial users cannot substitute Mouse GM-CSF (CAS 83869-56-1) with other colony-stimulating factors (e.g., G-CSF, M-CSF, or IL-3) or with human GM-CSF due to profound differences in species specificity, receptor binding, and downstream biological outcomes. Human and mouse GM-CSF exhibit no cross-reactivity, as their receptor systems are species-specific . Furthermore, the use of glycosylated versus non-glycosylated isoforms significantly impacts in vivo activity, with fully glycosylated GM-CSF demonstrating enhanced biological activity in vivo compared to the non-glycosylated form [1]. Even within the mouse system, the receptor structure is distinct from that of humans, possessing two separate β-subunits compared to the single common β-subunit in humans, which alters signaling dynamics [2]. These fundamental differences necessitate the use of the specific Mouse GM-CSF protein for any study involving murine cells or models, as substitution will lead to a complete lack of biological effect or produce non-physiological, misleading results.

Quantitative Evidence for Mouse GM-CSF (CAS 83869-56-1) Differentiation from Analogs and Isoforms


Species-Specific Biological Activity: Zero Cross-Reactivity with Human GM-CSF

Recombinant Mouse GM-CSF demonstrates complete species-specificity with zero functional cross-reactivity with human GM-CSF. This is a critical differentiator for in vivo and in vitro studies using mouse models or murine cell lines. In contrast to other cytokines that may exhibit partial cross-reactivity, the functional activity of mouse GM-CSF is strictly limited to murine cells . This lack of cross-reactivity is due to fundamental differences in the receptor systems; human GM-CSF cannot activate the mouse receptor complex and vice versa .

Species-specificity Cross-reactivity Cytokine biology Hematopoiesis

High Specific Bioactivity: Quantified ED50 ≤ 0.05 ng/mL in FDC-P1 Cell Proliferation Assay

Recombinant Mouse GM-CSF (Animal-Free) from multiple reputable vendors consistently demonstrates high potency, with an ED50 of ≤ 0.05 ng/mL in the FDC-P1 mouse myeloblast cell proliferation assay . This corresponds to a specific activity of ≥ 2.0 x 10^7 units/mg. This standardized assay provides a verifiable benchmark for lot-to-lot consistency and ensures that the material will perform as expected in downstream applications. In contrast, the ED50 for mouse G-CSF in analogous assays is typically orders of magnitude higher (ng/mL range), and M-CSF acts on a more restricted progenitor population, highlighting the unique potency and lineage scope of GM-CSF.

Bioactivity ED50 Proliferation assay QC specifications

Glycosylation-Dependent In Vivo Bioactivity: Enhanced Activity of Mammalian-Expressed Isoforms

The biological activity of recombinant Mouse GM-CSF is dependent on its glycosylation status, a key differentiator between products expressed in E. coli (non-glycosylated) and those expressed in mammalian cells (glycosylated). While both forms show similar activity in vitro, fully glycosylated GM-CSF (e.g., produced in CHO cells) is significantly more active in vivo [1]. This is a critical consideration for studies involving in vivo administration, where the glycosylated form demonstrates enhanced stability and potency. In contrast, the non-glycosylated form produced in E. coli may have a shorter half-life and lower efficacy in vivo.

Glycosylation In vivo activity Expression system CHO cells E. coli

Receptor Complex Distinction: Mouse GM-CSF Utilizes a Unique Two-Beta Subunit System

At the molecular level, Mouse GM-CSF signals through a distinct receptor complex that diverges from the human system. While the human GM-CSF receptor utilizes a single common beta-subunit (βc) shared with IL-3 and IL-5 receptors, the mouse system employs two distinct beta-subunits: one specific for IL-3 and another (AIC2B) that serves as the beta-subunit for GM-CSF [1][2]. This fundamental difference in receptor architecture means that signaling events downstream of mouse GM-CSF cannot be replicated by human GM-CSF, even if cross-reactivity were possible. This structural uniqueness underscores why only mouse GM-CSF can activate the complete mouse receptor complex.

Receptor binding Signal transduction Species divergence High-affinity receptor

Differentiation from M-CSF and G-CSF: Lineage-Restricted vs. Multipotential Activity

Unlike the lineage-restricted hematopoietic growth factors M-CSF (macrophage lineage) and G-CSF (granulocyte lineage), Mouse GM-CSF functions as a multipotential growth factor. It stimulates the proliferation of progenitor cells from multiple hematopoietic lineages, including granulocytes, macrophages, eosinophils, and erythrocytes [1]. M-CSF and G-CSF primarily stimulate the terminal differentiation of already committed progenitors, whereas GM-CSF acts earlier in the hematopoietic cascade to expand a broader range of precursor cells . This functional distinction is critical for experimental design: GM-CSF cannot be substituted by M-CSF or G-CSF if the goal is to generate mixed myeloid colonies or expand early, multipotent progenitors.

Hematopoietic lineages Colony-stimulating factors Progenitor cells Differentiation

Vendor QC Comparison: Purity and Endotoxin Levels Across Different Product Grades

Procurement decisions for recombinant Mouse GM-CSF should be guided by quantitative QC metrics, which vary significantly between vendors and product grades. Standard research-grade products typically offer purity ≥ 95% and endotoxin levels < 1.0 EU/μg [1]. In contrast, premium Animal-Free products often guarantee higher purity (≥ 98%) and ultra-low endotoxin (< 0.1 EU/μg) . GMP-grade material provides the highest QC standards with endotoxin levels ≤ 10 EU/mg (equivalent to ≤ 0.01 EU/μg) and is manufactured in a controlled environment suitable for pre-clinical studies [2]. These differences are quantifiable and have direct implications for experimental sensitivity, particularly for assays involving primary cells or in vivo administration where endotoxin contamination can induce non-specific inflammation.

Quality control Endotoxin Purity GMP grade Animal-free

Recommended Application Scenarios for Mouse GM-CSF (CAS 83869-56-1) Based on Verified Product-Specific Evidence


In Vivo Myeloid Cell Mobilization and Immune Modulation in Mouse Models

For studies requiring robust in vivo mobilization or activation of myeloid cells (e.g., neutrophils, macrophages, dendritic cells) in mouse models, the fully glycosylated isoform of Mouse GM-CSF (expressed in CHO cells) is recommended. Quantitative evidence demonstrates that glycosylated GM-CSF exhibits superior in vivo biological activity compared to its non-glycosylated E. coli-derived counterpart [1]. Researchers should prioritize products with low endotoxin specifications (e.g., Animal-Free or GMP grade) to minimize non-specific inflammatory responses that could confound results. This scenario is directly supported by the evidence of glycosylation-dependent in vivo activity and the importance of stringent QC metrics.

In Vitro Generation of Mouse Bone Marrow-Derived Dendritic Cells (BMDCs) and Macrophages

For the standard in vitro differentiation of mouse bone marrow progenitor cells into dendritic cells (BMDCs) or macrophages, the high specific bioactivity of recombinant Mouse GM-CSF is essential. The product's potency (ED50 ≤ 0.05 ng/mL in FDC-P1 cell assays) ensures that low concentrations of the cytokine are sufficient to drive differentiation, which is critical for cost-effective large-scale culture. Furthermore, the multipotential nature of GM-CSF, as opposed to the lineage-restricted M-CSF and G-CSF [2], guarantees the generation of a mixed population of myeloid cells, which is the intended outcome for BMDC and macrophage studies. Procurement should focus on research-grade or Animal-Free products with verified bioactivity.

Studies of GM-CSF Receptor Signaling and Species-Specific Pharmacology

For investigations into the molecular pharmacology of the GM-CSF receptor, the use of Mouse GM-CSF is mandatory. The mouse receptor complex, featuring two distinct beta subunits (AIC2B for GM-CSF and AIC2A for IL-3) [3][4], is structurally and functionally distinct from the human receptor (which uses a single common beta subunit). This unique receptor architecture means that only mouse GM-CSF can authentically activate the full mouse receptor complex in murine cell lines. Any use of human GM-CSF in this context will result in a complete lack of signaling and yield no data. Procurement of high-purity, low-endotoxin Mouse GM-CSF is therefore non-negotiable for this research area.

Pre-Clinical and GMP-Compliant Cell Therapy Manufacturing Research

For research groups transitioning toward pre-clinical or GMP-compliant cell therapy manufacturing processes involving mouse cells, the use of GMP-grade Mouse GM-CSF is the appropriate choice. This grade offers the most stringent QC specifications, including the lowest endotoxin levels (≤ 0.01 EU/μg) [5], and is manufactured under controlled conditions. While a premium product, its use at the research stage can streamline the transition to clinical-grade manufacturing by establishing a consistent, high-quality raw material profile. This scenario is directly justified by the quantitative differences in QC metrics between standard, Animal-Free, and GMP-grade products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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